molecular formula C7H11IO B2570213 6-(Iodomethyl)-5-oxaspiro[2.4]heptane CAS No. 2059971-93-4

6-(Iodomethyl)-5-oxaspiro[2.4]heptane

Cat. No. B2570213
CAS RN: 2059971-93-4
M. Wt: 238.068
InChI Key: BXKPLCBMQBFODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Iodomethyl)-5-oxaspiro[2.4]heptane is a chemical compound with the IUPAC name 6-(iodomethyl)-4-thia-5-azaspiro[2.4]heptane 4,4-dioxide . It has a molecular weight of 287.12 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10INO2S/c7-4-5-3-6(1-2-6)11(9,10)8-5/h5,8H,1-4H2 . This code can be used to generate a 3D model of the molecule .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 6-(Iodomethyl)-5-oxaspiro[2.4]heptane and its derivatives are used in regioselective cycloadditions and other chemical reactions. For instance, substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates were obtained through highly regioselective 1,3-dipolar cycloaddition involving C-aryl and C-carbamoylnitrones (Molchanov & Tran, 2013). Similarly, these compounds, after being synthesized, underwent reduction with lithium tetrahydridoaluminate and alkaline hydrolysis to produce various cyclic and acyclic chemical structures, maintaining the 5-oxa-6-azaspiro[2.4]heptane fragment intact (Molchanov & Tran, 2012).

Photochemical Applications

  • The compound has also found use in photochemical applications. For instance, diketene's photoreactions with maleic anhydride and dimethylmaleic anhydride yielded compounds including 2-oxo-1-oxaspiro [3.3] heptane-cis-5, 6-dicarboxylic anhydride and its derivatives. These compounds, upon further treatment, afforded dialkyl 5-alkoxycarbonyl-3-oxoheptanedioate derivatives, showcasing the compound's versatility in photochemical reactions (Kato, Chiba, & Tsuchiya, 1980).

Applications in Medicinal Chemistry and Drug Discovery

  • In the realm of drug discovery and medicinal chemistry, 6-(Iodomethyl)-5-oxaspiro[2.4]heptane derivatives have been utilized for synthesizing novel angular azaspiro[3.3]heptanes and other related compounds. These synthesized compounds have been noted for their potential as building blocks in drug discovery, demonstrating the compound's relevance in the pharmaceutical field (Guerot et al., 2011).

properties

IUPAC Name

6-(iodomethyl)-5-oxaspiro[2.4]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IO/c8-4-6-3-7(1-2-7)5-9-6/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKPLCBMQBFODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(OC2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Iodomethyl)-5-oxaspiro[2.4]heptane

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